Cas no 86026-81-5 (2,5-diiodo-1-methyl-1H-imidazole)

2,5-Diiodo-1-methyl-1H-imidazole is a halogenated imidazole derivative characterized by its high reactivity due to the presence of two iodine substituents at the 2- and 5-positions. The methyl group at the 1-position enhances stability while maintaining compatibility with further functionalization. This compound is particularly useful in organic synthesis, serving as a versatile intermediate for cross-coupling reactions, such as Sonogashira or Suzuki couplings, owing to the iodine atoms' favorable leaving-group properties. Its crystalline solid form ensures ease of handling and storage. The structural features of this imidazole derivative make it valuable in pharmaceutical and agrochemical research, where precise heterocyclic modifications are required.
2,5-diiodo-1-methyl-1H-imidazole structure
86026-81-5 structure
Product name:2,5-diiodo-1-methyl-1H-imidazole
CAS No:86026-81-5
MF:C4H4I2N2
MW:333.896904945374
MDL:MFCD02179540
CID:727785
PubChem ID:335838

2,5-diiodo-1-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,2,5-diiodo-1-methyl-
    • 2,5-Diiodo-1-methylimidazole
    • 2,5-Diiodo-1-methyl-1H-imidazole
    • 2,5-Diiodo-1-methyl-1H-imidazole (ACI)
    • 1-Methyl-2,5-diiodoimidazole
    • NSC 347489
    • EN300-152746
    • NSC347489
    • CS-0053920
    • BCP16756
    • AKOS015850665
    • 86026-81-5
    • MFCD02179540
    • DB-028473
    • L10012
    • NSC-347489
    • J-507350
    • SCHEMBL21831213
    • DTXSID10319574
    • AS-49755
    • SY152115
    • PB10221
    • 2,5-diiodo-1-methyl-1H-imidazole
    • MDL: MFCD02179540
    • Inchi: 1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
    • InChI Key: SZYKHAFVWJNSQU-UHFFFAOYSA-N
    • SMILES: IC1N(C)C(I)=CN=1

Computed Properties

  • Exact Mass: 333.84600
  • Monoisotopic Mass: 333.846
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 88.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 2.83
  • Melting Point: 138-143
  • Boiling Point: 351.6 °C at 760 mmHg
  • Flash Point: 166.4 °C
  • Refractive Index: 1.803
  • PSA: 17.82000
  • LogP: 1.62930
  • Sensitiveness: Light Sensitive

2,5-diiodo-1-methyl-1H-imidazole Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

2,5-diiodo-1-methyl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-diiodo-1-methyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM330599-1g
2,5-Diiodo-1-methylimidazole
86026-81-5 95%+
1g
$199 2023-01-19
Enamine
EN300-152746-5.0g
2,5-diiodo-1-methyl-1H-imidazole
86026-81-5 95%
5g
$600.0 2023-06-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51212-1g
2,5-Diiodo-1-methylimidazole, 98%
86026-81-5 98%
1g
¥8381.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51212-250mg
2,5-Diiodo-1-methylimidazole, 98%
86026-81-5 98%
250mg
¥1502.00 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03800-1G
2,5-diiodo-1-methyl-1H-imidazole
86026-81-5 95%
1g
¥ 739.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX617-50mg
2,5-diiodo-1-methyl-1H-imidazole
86026-81-5 98%
50mg
178.0CNY 2021-07-14
Chemenu
CM330599-1g
2,5-Diiodo-1-methylimidazole
86026-81-5 95%+
1g
$774 2021-08-18
TRC
D060020-500mg
2,5-Diiodo-1-methylimidazole
86026-81-5
500mg
$ 995.00 2022-06-06
abcr
AB351964-1 g
2,5-Diiodo-1-methylimidazole; 98%
86026-81-5
1g
€327.60 2023-06-20
eNovation Chemicals LLC
Y1001543-5g
2,5-diiodo-1-methylimidazole
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$900 2024-08-02

2,5-diiodo-1-methyl-1H-imidazole Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Butyllithium
Reference
Synthesis of halogen derivatives of N-methylimidazole
El Borai, M.; Moustafa, A. H.; Anwar, M.; Abdel Hay, F. I., Polish Journal of Chemistry, 1981, 55(7-8), 1659-65

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Silver acetate ,  Iodine Solvents: Dichloromethane ;  16 h, 50 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 9
Reference
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes
Iglesias, Manuel; Schuster, Oliver; Albrecht, Martin, Tetrahedron Letters, 2010, 51(41), 5423-5425

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  20 min, -20 °C; 1 h, -20 °C → 20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  90 min, -65 °C; 10 h, -65 °C → 20 °C
1.3 Reagents: Sodium sulfite Solvents: Dichloromethane ,  Ethyl acetate ,  Water ;  20 °C
Reference
Phenyleneethynylene- and Thienyleneethynylene-Based π-Conjugated Polymers with Imidazolium Units in the Main Chain
Toba, Masaya; Nakashima, Takuya; Kawai, Tsuyoshi, Macromolecules (Washington, 2009, 42(21), 8068-8075

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran
Reference
Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate
Holden, Kenneth G.; Mattson, Matthew N.; Cha, Kyung Hoi; Rapoport, Henry, Journal of Organic Chemistry, 2002, 67(17), 5913-5918

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Perfluorobutyl iodide ,  Sodium tert-butoxide Solvents: Toluene ;  3 h, rt
1.2 Reagents: Water ;  rt
Reference
t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes
Liu, Xia; Zhao, Xin; Liang, Fushun; Ren, Baoyi, Organic & Biomolecular Chemistry, 2018, 16(6), 886-890

2,5-diiodo-1-methyl-1H-imidazole Raw materials

2,5-diiodo-1-methyl-1H-imidazole Preparation Products

2,5-diiodo-1-methyl-1H-imidazole Related Literature

Additional information on 2,5-diiodo-1-methyl-1H-imidazole

Recent Advances in the Study of 2,5-Diiodo-1-methyl-1H-imidazole (CAS: 86026-81-5) in Chemical Biology and Pharmaceutical Research

2,5-Diiodo-1-methyl-1H-imidazole (CAS: 86026-81-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the development of novel heterocyclic compounds with biological activity. The presence of two iodine atoms at the 2 and 5 positions of the imidazole ring provides multiple sites for further functionalization, making it a valuable intermediate in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent kinase inhibitors. Researchers utilized 2,5-diiodo-1-methyl-1H-imidazole as a key precursor to develop selective inhibitors of tyrosine kinases involved in cancer progression. The study reported remarkable improvements in binding affinity and selectivity compared to previous generation inhibitors, with IC50 values in the low nanomolar range for several cancer cell lines.

In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's potential in combating drug-resistant bacterial strains. The research team developed a series of 2,5-diiodo-1-methyl-1H-imidazole derivatives that showed exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. Molecular docking studies revealed that these compounds interfere with bacterial cell wall synthesis by targeting key enzymes in the peptidoglycan biosynthesis pathway.

The compound's unique electronic properties have also attracted attention in materials science applications. A 2024 study in Advanced Materials demonstrated that 2,5-diiodo-1-methyl-1H-imidazole can serve as an effective dopant for organic semiconductors, significantly improving charge transport properties in organic field-effect transistors (OFETs). This finding opens new possibilities for developing flexible electronic devices with enhanced performance characteristics.

From a synthetic chemistry perspective, recent advances in transition-metal-catalyzed cross-coupling reactions have expanded the utility of 2,5-diiodo-1-methyl-1H-imidazole as a versatile synthetic intermediate. A 2023 publication in Organic Letters detailed a highly efficient palladium-catalyzed Sonogashira coupling protocol that enables the selective functionalization of either iodine position, allowing for the construction of complex molecular architectures with precise control over regiochemistry.

Ongoing clinical research is investigating the potential of 2,5-diiodo-1-methyl-1H-imidazole derivatives as novel therapeutics for neurological disorders. Preliminary results from phase I clinical trials (reported in 2024) suggest good blood-brain barrier penetration and favorable safety profiles for several lead compounds targeting neurodegenerative diseases. These developments position 2,5-diiodo-1-methyl-1H-imidazole as a promising scaffold for central nervous system drug development.

Future research directions for 2,5-diiodo-1-methyl-1H-imidazole include exploring its potential in radiopharmaceutical applications, given the favorable nuclear properties of iodine isotopes. Additionally, computational studies are underway to better understand its conformational preferences and electronic characteristics, which could inform the design of next-generation derivatives with optimized pharmacological properties.

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(CAS:86026-81-5)2,5-diiodo-1-methyl-1H-imidazole
A841530
Purity:99%
Quantity:5g
Price ($):354.0